molecular formula C25H36N2O4 B14885405 Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoate

Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoate

Cat. No.: B14885405
M. Wt: 428.6 g/mol
InChI Key: XVFXYYVTJOAFRP-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD04112470 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allow it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD04112470 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of MFCD04112470 is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high throughput and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: MFCD04112470 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms using reducing agents like hydrogen or metal hydrides.

    Substitution: It participates in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents like halogens, acids, and bases are used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

MFCD04112470 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: It serves as a probe in biochemical assays and molecular biology experiments.

    Medicine: It is investigated for its potential therapeutic properties and as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD04112470 involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The pathways involved often include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

MFCD04112470 can be compared with other similar compounds based on its structure, reactivity, and applications. Some similar compounds include:

    Compound A: Known for its high reactivity in substitution reactions.

    Compound B: Used extensively in medicinal chemistry for its therapeutic potential.

    Compound C: Valued in industrial applications for its stability and ease of production.

MFCD04112470 stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C25H36N2O4

Molecular Weight

428.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-(phenylmethoxycarbonylamino)pent-4-ynoic acid

InChI

InChI=1S/C13H13NO4.C12H23N/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-5,7-8,11H,6,9H2,(H,14,17)(H,15,16);11-13H,1-10H2/t11-;/m1./s1

InChI Key

XVFXYYVTJOAFRP-RFVHGSKJSA-N

Isomeric SMILES

C#CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

C#CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.